3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine
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Overview
Description
3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine is a complex organic compound that features a pyridazine ring substituted with piperazine and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine typically involves multi-step procedures. One common approach includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Sulfonylation: The nitrobenzenesulfonyl group is added through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Pyrrolidine Substitution: The pyrrolidine ring is introduced through nucleophilic substitution or addition reactions, depending on the specific synthetic route.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine and pyrrolidine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the nucleophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while oxidation can produce nitroso derivatives.
Scientific Research Applications
3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can participate in electron transfer reactions, while the piperazine and pyrrolidine rings can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: A non-selective α-adrenoceptor antagonist with metabolic benefits.
Uniqueness
3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine is unique due to its combination of a pyridazine core with both piperazine and pyrrolidine moieties, along with a nitrobenzenesulfonyl group
Properties
Molecular Formula |
C18H22N6O4S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
3-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyridazine |
InChI |
InChI=1S/C18H22N6O4S/c25-24(26)15-3-5-16(6-4-15)29(27,28)23-13-11-22(12-14-23)18-8-7-17(19-20-18)21-9-1-2-10-21/h3-8H,1-2,9-14H2 |
InChI Key |
UXXURTFDULBLJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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